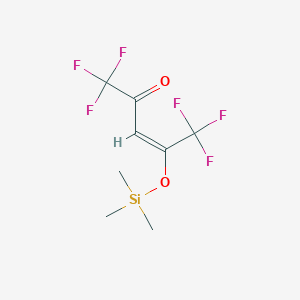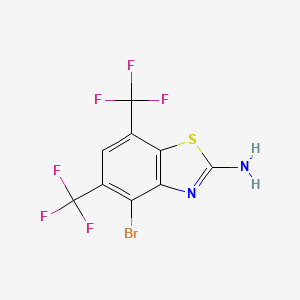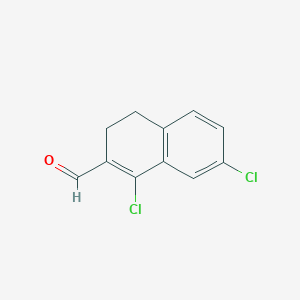
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H8Cl2O It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where naphthalene derivatives are treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group . The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace chlorine with a methoxy group.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol.
Major Products Formed:
Oxidation: 1,7-Dichloro-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 1,7-Dichloro-3,4-dihydronaphthalene-2-methanol.
Substitution: 1,7-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde.
Aplicaciones Científicas De Investigación
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a probe to investigate the activity of certain biological pathways.
Medicine: Derivatives of this compound may exhibit pharmacological activities, making it a potential lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde depends on its application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The chlorine atoms can participate in substitution reactions, influencing the overall reactivity and stability of the compound.
Molecular Targets and Pathways:
Enzymatic Reactions: The aldehyde group can interact with enzymes that catalyze oxidation or reduction reactions, providing insights into enzyme mechanisms.
Biological Pathways: The compound may affect pathways involving aldehyde metabolism or detoxification.
Comparación Con Compuestos Similares
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other naphthalene derivatives:
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but with only one chlorine atom, leading to different reactivity and applications.
2-Methyl-3,4-dihydronaphthalene: Lacks the aldehyde group, resulting in different chemical behavior and uses.
Uniqueness: The presence of two chlorine atoms and an aldehyde group in this compound makes it a versatile compound with unique reactivity patterns, distinguishing it from other naphthalene derivatives.
Conclusion
This compound is a compound of significant interest due to its unique structure and reactivity. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and potential for further research and development.
Propiedades
Fórmula molecular |
C11H8Cl2O |
|---|---|
Peso molecular |
227.08 g/mol |
Nombre IUPAC |
1,7-dichloro-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H8Cl2O/c12-9-4-3-7-1-2-8(6-14)11(13)10(7)5-9/h3-6H,1-2H2 |
Clave InChI |
IHYRLRMNFPSQRM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C2=C1C=CC(=C2)Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Trifluoromethyl)indolin-6-yl]methanol](/img/structure/B13717206.png)
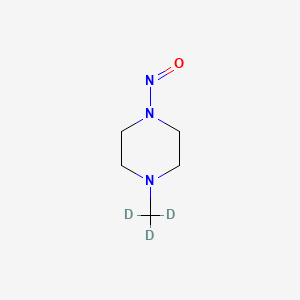
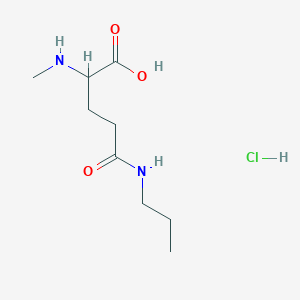
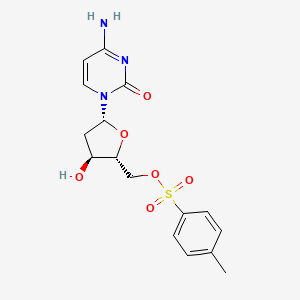
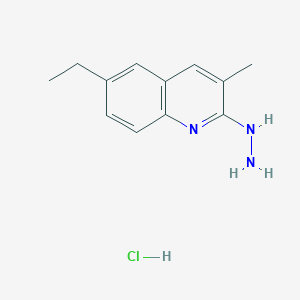
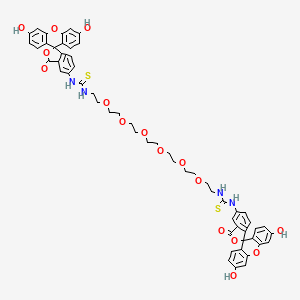
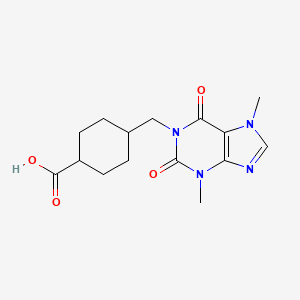
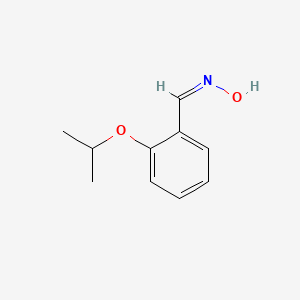
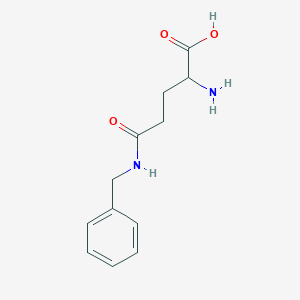
![5-Nitro-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ol](/img/structure/B13717290.png)

![1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
